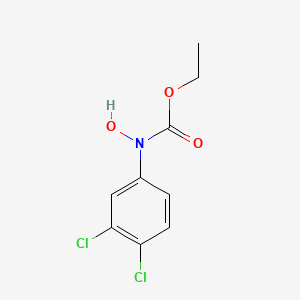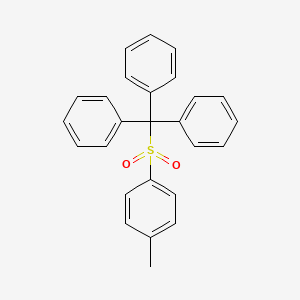
2,2-Di-(4-chloroanilino)-1,1,1-trichloroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine is a synthetic organic compound characterized by its trichloro and bis(4-chlorophenyl) groups attached to an ethanediamine backbone. Compounds with similar structures are often used in various industrial and research applications due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine typically involves the reaction of 4-chlorobenzyl chloride with trichloroacetaldehyde in the presence of a base, followed by the addition of ethylenediamine. The reaction conditions may include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Organic solvents like dichloromethane or toluene
Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways: Inhibition or activation of biochemical pathways, leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloro-N~1~,N~1~-bis(4-fluorophenyl)-1,1-ethanediamine
- 2,2,2-Trichloro-N~1~,N~1~-bis(4-bromophenyl)-1,1-ethanediamine
- 2,2,2-Trichloro-N~1~,N~1~-bis(4-methylphenyl)-1,1-ethanediamine
Uniqueness
2,2,2-Trichloro-N~1~,N~1~-bis(4-chlorophenyl)-1,1-ethanediamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
39809-76-2 |
|---|---|
Fórmula molecular |
C14H11Cl5N2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-N,1-N'-bis(4-chlorophenyl)ethane-1,1-diamine |
InChI |
InChI=1S/C14H11Cl5N2/c15-9-1-5-11(6-2-9)20-13(14(17,18)19)21-12-7-3-10(16)4-8-12/h1-8,13,20-21H |
Clave InChI |
PMXQUZTWAXOIDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11954346.png)

![2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11954359.png)

![[(4-Chlorophenyl)amino][(cyclohexylideneamino)oxy]methanone](/img/structure/B11954370.png)


![1-(3-Chloro-4-methylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11954406.png)

![2,3,4,5-Tetramethylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B11954409.png)




